molecular formula C6H7NO5 B8507933 (R)-N-(methoxycarbonyl)aspartic anhydride

(R)-N-(methoxycarbonyl)aspartic anhydride

Cat. No.: B8507933
M. Wt: 173.12 g/mol
InChI Key: JPEHNUYVLFKKGY-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-carbomethoxyaminosuccinic anhydride is a chemical compound that belongs to the class of organic acid anhydrides It is characterized by the presence of an anhydride functional group, which is formed by the removal of a molecule of water from two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-carbomethoxyaminosuccinic anhydride typically involves the dehydration of the corresponding carboxylic acid. One common method is the use of dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) under controlled conditions . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of ®-2-carbomethoxyaminosuccinic anhydride can be scaled up using similar dehydration techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

®-2-carbomethoxyaminosuccinic anhydride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Amines: Used in nucleophilic substitution reactions to form amides.

    Water: Used in hydrolysis reactions to form carboxylic acids.

    Alcohols: Used in esterification reactions to form esters.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of ®-2-carbomethoxyaminosuccinic anhydride involves nucleophilic acyl substitution reactions. The anhydride functional group is highly reactive and can undergo nucleophilic attack by various nucleophiles, leading to the formation of amides, esters, and other derivatives . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-carbomethoxyaminosuccinic anhydride is unique due to its specific structure and the presence of the carbomethoxyamino group.

Properties

Molecular Formula

C6H7NO5

Molecular Weight

173.12 g/mol

IUPAC Name

methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate

InChI

InChI=1S/C6H7NO5/c1-11-6(10)7-3-2-4(8)12-5(3)9/h3H,2H2,1H3,(H,7,10)/t3-/m1/s1

InChI Key

JPEHNUYVLFKKGY-GSVOUGTGSA-N

Isomeric SMILES

COC(=O)N[C@@H]1CC(=O)OC1=O

Canonical SMILES

COC(=O)NC1CC(=O)OC1=O

Origin of Product

United States

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